2-Oleoylglycerol

Endocannabinoid Lipid Signaling Enzymology

2-Oleoylglycerol (2-OG; CAS 3443-84-3) is a 2-monoacylglycerol with an (9Z)-octadecenoyl (oleoyl) acyl group esterified at the sn-2 position of glycerol, possessing the molecular formula C21H40O4 and a molecular weight of 356.5 g/mol. It is a naturally occurring dietary lipid found in palm kernel, sunflower seed, and rice bran, and is also present endogenously in biologic tissues including the brain.

Molecular Formula C21H40O4
Molecular Weight 356.5 g/mol
CAS No. 3443-84-3
Cat. No. B133480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oleoylglycerol
CAS3443-84-3
Synonyms(9Z)-9-Octadecenoic Acid 2-Hydroxy-1-(hydroxymethyl)ethyl Ester;  2-Monoolein;  2-Monooleoylglycerol;  2-Oleoyl Glycerol Ether;  2-Oleoylglycerol;  Glycerol 2-Monooleate;  β-Monoolein; 
Molecular FormulaC21H40O4
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO
InChIInChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-
InChIKeyUPWGQKDVAURUGE-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

2-Oleoylglycerol (CAS 3443-84-3) Properties and Research Applications: What Procurement Specialists Need to Know


2-Oleoylglycerol (2-OG; CAS 3443-84-3) is a 2-monoacylglycerol with an (9Z)-octadecenoyl (oleoyl) acyl group esterified at the sn-2 position of glycerol, possessing the molecular formula C21H40O4 and a molecular weight of 356.5 g/mol [1]. It is a naturally occurring dietary lipid found in palm kernel, sunflower seed, and rice bran, and is also present endogenously in biologic tissues including the brain [2][3]. 2-OG functions as an agonist of the G protein-coupled receptor 119 (GPR119) and has been characterized as a substrate for monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), enzymes critically involved in endocannabinoid metabolism [4].

Why 2-Oleoylglycerol Cannot Be Substituted by Generic 2-Monoacylglycerols in Endocannabinoid and Incretin Research


2-Oleoylglycerol occupies a unique intersection between endocannabinoid metabolism and incretin signaling that is not shared by its closest structural analogs. Unlike 2-arachidonoylglycerol (2-AG), 2-OG is not metabolized by cyclooxygenases or lipoxygenases, resulting in distinct metabolic stability [1]. Furthermore, 2-OG exhibits a functional selectivity profile at CB1 receptors—antagonizing agonist-induced internalization without affecting orthosteric binding—that other 2-monoacylglycerols such as 2-palmitoylglycerol (2-PG) do not replicate [2]. In the incretin axis, 2-OG is the endogenous GPR119 agonist formed during fat digestion, whereas other dietary 2-monoacylglycerols show differential agonist potency [3]. These distinctions mean that substituting 2-OG with a generic analog introduces confounding variables in both metabolic and signaling assays, compromising experimental reproducibility and mechanistic interpretation.

Quantitative Differentiation Evidence for 2-Oleoylglycerol Against Structural Analogs and Pharmacological Comparators


Differential Inhibition of Diacylglycerol Kinase (DGK) Isoforms: 2-OG vs. 2-AG

In a direct head-to-head comparison, 2-oleoylglycerol (2-OG) and 2-arachidonoylglycerol (2-AG) were evaluated as inhibitors of diacylglycerol kinase (DGK) isoforms ε and ζ. Both compounds were found to be very poor substrates for DGKε and DGKζ; however, their inhibitory profiles diverged [1]. 2-OG inhibited DGKε to a lesser extent than 2-AG, whereas for DGKζ, the two monoglycerides exhibited similar inhibitory potency [1].

Endocannabinoid Lipid Signaling Enzymology

Regional Brain Depletion Kinetics of 2-OG vs. 2-AG Following Acute Swim Stress

In a study examining the effects of forced swim stress on limbic endocannabinoid levels, male C57/Bl6N mice were subjected to either a single 6-minute swim or two swims separated by 24 hours [1]. While mean 2-AG contents were not significantly different among treatment groups in any brain region, 2-OG concentrations in the prefrontal cortex were significantly reduced in mice killed on the second day compared with those killed on the first day [1]. This indicates a region-specific and time-dependent depletion of 2-OG that is not observed for 2-AG under identical experimental conditions.

Neuroscience Stress Response Endocannabinoid

FAAH-Mediated Hydrolysis of 2-OG: Selective Inhibition Profiling with URB597 and AM374

In rabbit platelets, both [3H]2-AG and [3H]2-oleoylglycerol (2-OG) are metabolized to [3H]glycerol in a time- and protein concentration-dependent manner, apparently via MAGL activity [1]. However, in the presence of the specific FAAH inhibitors URB597 and AM374, 2-OG hydrolysis was inhibited in a concentration-dependent manner, revealing a significant contribution of FAAH to 2-OG metabolism that is not the primary pathway for 2-AG degradation [1]. The study reports IC50 values of 129.8 nM for URB597 and 20.9 nM for AM374 against 2-OG hydrolysis, with maximum inhibition reaching 55% [1].

Enzyme Kinetics Lipid Metabolism Pharmacology

CB1 Receptor Functional Selectivity: 2-OG Antagonizes Agonist-Induced Internalization Without Orthosteric Binding

Murataeva et al. (2016) systematically compared the signaling profiles of three endogenous 2-monoacylglycerols—2-oleoylglycerol (2-OG), 2-linoleoylglycerol (2-LG), and 2-palmitoylglycerol (2-PG)—against the primary endocannabinoid 2-AG [1]. None of these congeners orthosterically bind to CB1 receptors, and none inhibit neurotransmission via CB1 in autaptic neurons [1]. Critically, 2-OG was found to interfere with agonist-induced CB1 receptor internalization, whereas 2-PG modestly internalizes CB1 receptors and 2-LG shows a distinct profile [1]. In tests of pERK, cAMP, and β-arrestin recruitment, none of the acylglycerols altered CB1 signaling [1].

GPCR Signaling Cannabinoid Functional Selectivity

GPR119 Agonist Potency and Human GLP-1 Secretion: 2-OG vs. Oleic Acid vs. Vehicle

In a combined in vitro and clinical study, Hansen et al. (2011) established 2-oleoylglycerol (2-OG) as an endogenous GPR119 agonist [1]. In transiently transfected COS-7 cells expressing human GPR119, 2-OG increased intracellular cAMP with an EC50 of 2.5 μM [1]. In a human crossover trial, eight healthy volunteers received an intrajejunal bolus of 2 g 2-OG, equimolar oleic acid, or vehicle (glycerol) [1]. Administration of 2-OG significantly increased plasma GLP-1 levels (0-25 min) compared to both oleic acid and vehicle controls (p < 0.05) [1].

Incretin Metabolic Disease GPCR

Procurement-Relevant Application Scenarios for 2-Oleoylglycerol (CAS 3443-84-3) Based on Quantitative Evidence


Differentiating MAGL vs. FAAH Activity in Endocannabinoid Metabolism Studies

In experimental systems requiring discrimination between monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) contributions to 2-acylglycerol hydrolysis, 2-OG is the preferred substrate. As demonstrated in rabbit and human platelet studies, 2-OG hydrolysis is inhibited up to 55% by FAAH-selective inhibitors URB597 (IC50 = 129.8 nM) and AM374 (IC50 = 20.9 nM), whereas 2-AG is predominantly a MAGL substrate [1]. This dual-enzyme susceptibility makes 2-OG uniquely suited for assays designed to measure the functional activity of both degradative pathways simultaneously, providing a more complete assessment of endocannabinoid system capacity than 2-AG alone.

Investigating CB1 Receptor Trafficking and Biased Signaling Mechanisms

For researchers studying CB1 receptor internalization mechanisms independently of orthosteric activation, 2-OG provides a unique pharmacological tool. As established by Murataeva et al. (2016), 2-OG does not bind orthosterically to CB1 receptors yet specifically interferes with agonist-induced CB1 internalization without affecting downstream pERK, cAMP, or β-arrestin signaling [1]. In contrast, 2-palmitoylglycerol (2-PG) modestly internalizes CB1, while 2-linoleoylglycerol exhibits yet another distinct profile [1]. 2-OG therefore enables the selective interrogation of receptor trafficking pathways decoupled from canonical signaling cascades, a capability not offered by orthosteric CB1 agonists or other endogenous 2-monoacylglycerols.

GPR119 Agonist Screening and Incretin Physiology Research Requiring Human-Validated Tools

2-OG is the endogenous GPR119 ligand with confirmed human in vivo efficacy in stimulating GLP-1 secretion. In vitro, 2-OG activates hGPR119 with an EC50 of 2.5 μM [1]. In healthy human volunteers, intrajejunal administration of 2 g 2-OG significantly elevated plasma GLP-1 levels compared to equimolar oleic acid or vehicle controls [1]. This human validation distinguishes 2-OG from synthetic GPR119 agonists that have failed in clinical translation and from other dietary 2-monoacylglycerols that lack equivalent in vivo characterization. For incretin biology studies, metabolic disease research including NASH modeling, and GPR119-targeted assay development, 2-OG represents the physiologically relevant standard.

Stress Neurobiology Studies Requiring Region-Specific Lipid Biomarkers

In preclinical stress research, 2-OG offers superior sensitivity as a biomarker of acute stress exposure in specific brain regions compared to 2-AG. Roberts et al. (2012) demonstrated that following acute swim stress in mice, 2-OG concentrations in the prefrontal cortex are significantly reduced 24 hours post-exposure, whereas 2-AG levels remain unchanged across all limbic regions examined (amygdala, hippocampus, prefrontal cortex) [1]. This region-specific and time-dependent depletion of 2-OG makes it the analyte of choice for studies requiring a measurable neurochemical correlate of stress exposure, particularly in the prefrontal cortex where 2-AG measurements would yield null findings.

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